N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-19(15-6-8-17(9-7-15)22-10-3-4-11-22)20-13-16-14-21-23-12-2-1-5-18(16)23/h1-12,14H,13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJOMOOQRLHBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step reactions. One common method includes the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction utilizes N-aminopyridinium ylides as both a 1,3-dipole and a nitrogen source, resulting in the formation of cyanated pyrazolo[1,5-a]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These findings suggest that this compound could serve as a lead for developing new anticancer agents, particularly for lung and breast cancers .
Anti-inflammatory Effects
The compound also demonstrates potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This activity is particularly relevant for developing treatments for inflammatory diseases, where reducing inflammation can significantly improve patient outcomes .
Enzymatic Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases. For example, derivatives of pyrazolo compounds have been studied as inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme involved in cancer progression and metabolism. The structure of this compound allows for targeted modifications that enhance its inhibitory potency against such enzymes .
Antimicrobial Properties
In addition to its anticancer and anti-inflammatory activities, this compound has shown promising results against microbial strains. Some derivatives have demonstrated efficacy against bacteria, suggesting potential applications in developing new antimicrobial agents.
Synthesis and Structural Modifications
The synthesis of this compound involves several synthetic routes that allow for structural modifications to enhance biological activity. The versatility of the pyrazolo scaffold enables researchers to create a library of derivatives with tailored properties suitable for specific therapeutic targets .
Case Study 1: Antitumor Efficacy
A study published in the International Journal of Pharmaceutical Sciences Review and Research highlighted the antitumor efficacy of pyrazolo derivatives, including this compound. The research demonstrated that certain modifications to the compound's structure significantly enhanced its cytotoxicity against cancer cell lines.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyrazolo compounds. It was found that modifications at specific positions on the pyrazolo ring improved selectivity and potency against monoamine oxidases (MAOs), which are crucial targets in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Core Modifications
The compound’s pyrazolo[1,5-a]pyridine core distinguishes it from analogs with pyrazolo[1,5-a]pyrimidine or imidazo[1,5-a]pyrazine systems. For example:
- N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide () replaces the pyridine ring with a pyrimidine, altering electronic properties and hydrogen-bonding capacity .
- (S)-4-(3-(1-acetylpyrrolidin-2-yl)-8-aminoimidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide () introduces an imidazo-pyrazine core, which may enhance rigidity and binding specificity .
Substituent Effects on Benzamide Moieties
Substituents on the benzamide group significantly influence physicochemical and biological properties:
Molecular Weight and Functional Groups
Physicochemical Properties
Biological Activity
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 316.4 g/mol
- CAS Number : 1396874-72-8
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound may modulate enzymatic activities and receptor interactions, influencing critical cellular pathways such as:
- Signal Transduction : Altering pathways that regulate cell growth and apoptosis.
- Metabolic Pathways : Modulating key enzymes involved in metabolic processes.
- Gene Expression Regulation : Influencing transcription factors that control gene expression.
Antimicrobial Activity
Research has indicated that pyrazolo derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb).
| Compound | Activity | Reference |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Derivative | Antitubercular | |
| 5-Pyrrolylpyrazoles | Synergistic with colistin |
Antitumor Activity
This compound has been evaluated for its antitumor potential. Studies have shown that related compounds induce apoptosis in cancer cell lines, demonstrating IC values indicative of potent cytotoxic effects.
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Pyrazolo Derivative | A549 (Lung Cancer) | 49.85 | |
| 3-Aryl-Pyrazole Derivatives | Various | 26 - 49.85 |
Case Study 1: Antitubercular Screening
In a high-throughput screening campaign aimed at identifying new antitubercular agents, derivatives of pyrazolo compounds were synthesized and tested against Mtb. The study highlighted the importance of specific structural features in enhancing biological activity while maintaining low cytotoxicity.
Case Study 2: Antitumor Efficacy
A series of pyrazole derivatives were synthesized to evaluate their antitumor activity against several cancer cell lines. The results indicated that modifications at specific positions on the pyrazolo ring significantly affected the compounds' ability to induce apoptosis and inhibit tumor growth.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
